molecular formula C22H16ClN3O3 B13695389 N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide

Cat. No.: B13695389
M. Wt: 405.8 g/mol
InChI Key: VZGDQIDHFXHYBJ-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide is a benzamide derivative characterized by a chloro-substituted phenyl ring, a cyano(phenyl)methyl group at the 4-position, and a nitro-substituted benzamide moiety at the 3-methyl position. Safety guidelines highlight its hazards, including environmental toxicity and risks to organ systems, necessitating stringent handling protocols .

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide

InChI

InChI=1S/C22H16ClN3O3/c1-14-9-16(11-18(10-14)26(28)29)22(27)25-17-7-8-19(21(23)12-17)20(13-24)15-5-3-2-4-6-15/h2-12,20H,1H3,(H,25,27)

InChI Key

VZGDQIDHFXHYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)C(C#N)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Intermediate

Method A: Nucleophilic Aromatic Substitution (SNAr)

  • Starting from a chlorinated phenyl precursor, nucleophilic substitution with phenyl cyanide (benzonitrile) under basic conditions facilitates the attachment of the cyano group.
  • Typical reagents: potassium carbonate (K₂CO₃), dimethylformamide (DMF) as solvent.
  • Reaction conditions: Heating at 100–120°C for 12–24 hours.

Method B: Cyanation via Copper-Catalyzed Reactions

  • Use of copper(I) catalysts with cyanide sources (e.g., sodium cyanide) enables direct cyanation of aromatic halides.
  • Reaction parameters: 80–100°C, with ligand stabilization, in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Introduction of the Nitro Group

  • Nitration of the aromatic ring is achieved via electrophilic aromatic substitution.
  • Reagents: a mixture of concentrated sulfuric acid and nitric acid.
  • Conditions: controlled temperature (0–5°C) to favor nitration at the desired position, typically the 5-position relative to existing substituents.

Formation of the Benzamide Core

  • The benzamide is synthesized through acylation of the amino group.
  • Reagents: 3-methyl-5-nitrobenzoic acid chloride or acid anhydride.
  • Conditions: in the presence of pyridine or triethylamine as base, at room temperature or slight heating.

Chlorination and Final Functionalization

  • The chloro substituent is introduced via electrophilic substitution using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • The final step involves the attachment of the cyano(phenyl)methyl group, achieved through nucleophilic addition of phenylacetonitrile derivatives under basic conditions.

Specific Synthesis Example (Based on Patent and Literature Data)

Step Reagents Conditions Purpose Reference
1 3-Methyl-5-nitrobenzoic acid chloride Pyridine, RT Benzamide formation
2 Aromatic halide, potassium cyanide DMF, 100°C Cyanation ,
3 Chlorination with POCl₃ Reflux, 2-4 hours Chloro substitution
4 Nucleophilic substitution with phenylacetonitrile NaOH, ethanol Cyano(phenyl)methyl attachment

Purification Techniques

  • Column Chromatography: Using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate) for separation.
  • Recrystallization: From solvents such as ethanol or ethyl acetate to obtain pure crystalline product.
  • Extraction: Organic layers separated after reactions are washed and dried over anhydrous magnesium sulfate.

Summary of Reaction Conditions and Yields

Reaction Step Typical Conditions Yield References
Aromatic cyanation Cu catalyst, 80–100°C 60–75% ,
Nitration H₂SO₄/HNO₃, 0–5°C 80–90%
Benzamide formation Room temperature, pyridine 85–95%
Chlorination POCl₃, reflux 70–85%

Notes and Considerations

  • Regioselectivity: Precise control during nitration and substitution steps is critical to ensure substitution at the correct positions.
  • Safety: Cyanide reagents and chlorinating agents are highly toxic; proper safety protocols are mandatory.
  • Purity: Multiple purification steps are often necessary to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides.

Scientific Research Applications

N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide, also known as V143365, is a chemical compound with the molecular formula C22H16ClN3O3 and a molecular weight of 405.84 . AChemBlock offers it with a purity of 98% .

While specific applications of this compound are not detailed in the provided search results, a related study highlights the potential of similar compounds as antimalarial agents .

Antimalarial Research
A study focusing on the discovery of antimalarial type II kinase inhibitors identified a compound as a promising antimalarial lead . Through structure-activity relationship studies, researchers optimized the lead compound, resulting in compound 33 , which demonstrated improved antimalarial activity and selectivity .

The study also explored the impact of different substitutions on the potency of these compounds . It was found that 3-position substitutions are important for potency, with 3-Cl substitution displaying the highest potency, potentially due to halogen bonding or hydrophobic interactions . Replacing 3-Cl with 3-F, 3-Br, and 3-CF3 resulted in similar antiplasmodial activity, with compound 33 showing slightly better potency and boosted selectivity .

Furthermore, the research assessed the metabolic stability and pharmacokinetic properties of these compounds . Compound 1 exhibited the best metabolic stability, while pharmacokinetic studies revealed low bioavailability after oral administration, possibly due to poor solubility and cell permeability . In vivo efficacy studies demonstrated that compound 1 is effective when administered therapeutically or prophylactically, underscoring its dual-stage utility .

<table> <tr> <th>Compound ID</th> <th>T1/2 (min)</th> <th>Cl int (μL/min/mg)</th> </tr> <tr> <td>1</td> <td>79.5</td> <td>9</td> </tr> <tr> <td>6</td> <td>15.1</td> <td>46</td> </tr> <tr> <td>13</td> <td>58.1</td> <td>12</td> </tr> <tr> <td>14</td> <td>50.2</td> <td>14</td> </tr> <tr> <td>15</td> <td>52.1</td> <td>13</td> </tr> <tr> <td>16</td> <td>42.5</td> <td>16</td> </tr> <tr> <td>22</td> <td>65.3</td> <td>11</td> </tr> <tr> <td>30</td> <td>19.1</td> <td>36</td> </tr> <tr> <td>31</td> <td>32.4</td> <td>21</td> </tr> <tr> <td>32</td> <td>40.7</td> <td>17</td> </tr> <tr> <td>33</td> <td>41.4</td> <td>17</td> </tr> </table>

Mechanism of Action

The mechanism of action of N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can form strong interactions with proteins and enzymes. The chloro group can also influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structure : Contains a chloro-substituted phthalimide core with a phenyl group (Fig. 1, ).
Key Differences :

  • Lacks the nitro and cyano(phenyl)methyl groups present in the target compound.
  • Primarily used as a monomer precursor for polyimide synthesis, contrasting with the benzamide derivatives' typical pesticidal or bioactive roles .

4-Chloro-N-{3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl}benzamide

Structure: Features a chloro-substituted benzamide linked to a dimethylamino-trifluoromethylpyridinylphenyl group . Key Differences:

  • Replaces the nitro and cyano(phenyl)methyl groups with a trifluoromethylpyridine moiety.
  • Functional Relevance: The trifluoromethyl group improves metabolic stability compared to the nitro group in the target compound, which may degrade into reactive intermediates .

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Structure : A benzamide with a trifluoromethyl group and an isopropoxy-substituted phenyl ring .
Key Differences :

  • Lacks the chloro and nitro substituents but includes a trifluoromethyl group for enhanced pesticidal activity.
  • Registered as a fungicide, indicating a clear agrochemical role versus the undefined use of the target compound .
    Functional Relevance : The trifluoromethyl group in flutolanil confers resistance to enzymatic degradation, a feature absent in the nitro-substituted target compound .

Tau-fluvalinate (Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine)

Structure: A pyrethroid derivative with cyano, phenoxyphenyl, and trifluoromethyl groups . Key Differences:

  • Contains a valine ester linkage instead of a benzamide backbone.
  • The cyano group is part of a chiral center, critical for insecticidal activity, unlike the cyano(phenyl)methyl group in the target compound . Functional Relevance: Tau-fluvalinate’s mode of action targets insect sodium channels, while benzamide derivatives often inhibit fungal succinate dehydrogenase .

Comparative Data Table

Compound Name Key Substituents Primary Use/Activity Stability Features
N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-methyl-5-nitrobenzamide Chloro, nitro, cyano(phenyl)methyl Undefined (potential agrochemical) Nitro group may reduce stability
3-Chloro-N-phenyl-phthalimide Chloro, phthalimide Polyimide monomer synthesis High thermal stability
4-Chloro-N-{3-[2-(dimethylamino)...}benzamide Chloro, trifluoromethyl, dimethylamino Research (kinase inhibition) Enhanced solubility
Flutolanil Trifluoromethyl, isopropoxy Fungicide Metabolic resistance
Tau-fluvalinate Cyano, trifluoromethyl, phenoxyphenyl Insecticide Chiral specificity

Research Findings and Limitations

  • However, this could also increase toxicity, as noted in its safety profile .
  • Gaps in Data: No direct comparative studies on the target compound’s efficacy, synthesis, or mechanism were found in the provided evidence. Existing analogs suggest possible bioactivity, but experimental validation is needed.
  • Safety Considerations : The target compound’s hazards (e.g., aquatic toxicity) align with agrochemicals like flutolanil and tau-fluvalinate, implying similar regulatory requirements .

Q & A

Q. Characterization Methods :

  • 1H/13C NMR : Confirms structural integrity and substitution patterns (e.g., distinguishing aromatic protons and cyano groups) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .
  • UV-Vis Spectroscopy : Assesses electronic transitions influenced by nitro and cyano groups .

Basic: How do the chloro, nitro, and cyano functional groups influence the compound’s reactivity in medicinal chemistry applications?

Answer:

  • Chloro Group : Enhances lipophilicity and influences binding to hydrophobic pockets in target proteins. It may also stabilize intermediates during synthesis via electron-withdrawing effects .
  • Nitro Group : Participates in redox reactions and serves as a precursor for amine derivatives. Its electron-withdrawing nature activates adjacent positions for electrophilic substitution .
  • Cyano Group : Acts as a hydrogen-bond acceptor and improves metabolic stability. It can undergo hydrolysis to carboxylic acids under specific conditions, enabling further derivatization .

Advanced: How can researchers optimize low yields in the condensation step during synthesis?

Answer:
Low yields in condensation may arise from poor nucleophilicity of intermediates or side reactions. Strategies include:

  • Catalyst Optimization : Using DMAP or HOBt to enhance coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification Techniques : Chromatography or recrystallization to isolate the product from unreacted starting materials .
  • Reaction Monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry .

Advanced: How should researchers address discrepancies in biological activity data across different assays?

Answer:
Contradictory results may stem from:

  • Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration affecting compound solubility) .
  • Purity Verification : Impurities (e.g., unreacted nitro intermediates) can skew activity. Use HPLC or LC-MS to confirm purity >95% .
  • Structural Confirmation : Re-analyze NMR data to rule out isomerization or degradation during storage .
  • Target Selectivity : Screen against off-target receptors using competitive binding assays .

Advanced: What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock or Schrödinger to model binding to receptors (e.g., kinases or GPCRs) based on nitro and cyano group interactions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to guide structural modifications .
  • MD Simulations : Simulate binding stability over time, focusing on chloro-phenyl group interactions with hydrophobic pockets .

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